molecular formula C4H11Cl2N5 B13574118 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B13574118
M. Wt: 200.07 g/mol
InChI Key: WFAAOHVZUPBZKP-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a triazole ring and an aminoethyl group, making it a valuable molecule in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Y-27632: A selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) with a similar aminoethyl group.

    1-aminoethyl-3-methylimidazolium Bromide: Another compound with an aminoethyl group, used in ionic liquids and other applications.

Uniqueness

3-(1-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.

Properties

Molecular Formula

C4H11Cl2N5

Molecular Weight

200.07 g/mol

IUPAC Name

5-(1-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride

InChI

InChI=1S/C4H9N5.2ClH/c1-2(5)3-7-4(6)9-8-3;;/h2H,5H2,1H3,(H3,6,7,8,9);2*1H

InChI Key

WFAAOHVZUPBZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N)N.Cl.Cl

Origin of Product

United States

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